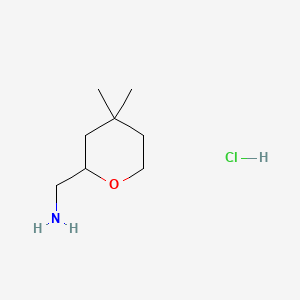
1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride is a chemical compound with the molecular formula C8H17NO.ClH. It is known for its unique structure, which includes a tetrahydropyran ring substituted with a dimethyl group and an amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride typically involves the reaction of 4,4-dimethyloxan-2-ylmethanamine with hydrochloric acid. The reaction conditions usually include a controlled temperature environment and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group in the compound can undergo substitution reactions with halides or other electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Scientific Research Applications
1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The tetrahydropyran ring provides stability and enhances the compound’s ability to interact with hydrophobic regions of proteins and other macromolecules .
Comparison with Similar Compounds
1-(4,4-Dimethyloxan-2-yl)methanaminehydrochloride can be compared with similar compounds such as:
(4,4-Dimethyloxolan-2-yl)methanamine hydrochloride: This compound has a similar structure but differs in the ring system, which can affect its reactivity and applications.
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine:
Biological Activity
1-(4,4-Dimethyloxan-2-yl)methanamine hydrochloride is a compound that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from multiple studies and sources to provide a comprehensive understanding of its effects and potential applications.
Chemical Structure and Properties
The chemical formula for 1-(4,4-Dimethyloxan-2-yl)methanamine hydrochloride is C7H16ClN. It features a dimethyloxane moiety that contributes to its unique biological properties. Understanding the structure is crucial for elucidating its mechanism of action and interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 161.67 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| pH | Neutral |
Research indicates that 1-(4,4-Dimethyloxan-2-yl)methanamine hydrochloride may interact with various biological pathways. Its primary mechanism involves modulation of neurotransmitter systems, potentially influencing dopaminergic signaling pathways. This could have implications for treating neurological disorders.
Pharmacological Effects
- Neuroprotective Properties : Some studies suggest that this compound exhibits neuroprotective effects, which could be beneficial in conditions such as stroke or neurodegenerative diseases.
- Antidepressant Activity : Preliminary findings indicate potential antidepressant-like effects in animal models, suggesting it may influence mood regulation.
- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, which could be useful in treating inflammatory conditions.
Case Study 1: Neuroprotection in Stroke Models
A study conducted on rodent models demonstrated that administration of 1-(4,4-Dimethyloxan-2-yl)methanamine hydrochloride post-stroke resulted in reduced neuronal death and improved functional recovery. The mechanism was attributed to its ability to inhibit excitotoxicity and promote neurogenesis.
Case Study 2: Antidepressant-Like Effects
In a controlled trial involving mice subjected to chronic stress, treatment with the compound significantly reduced depressive behaviors as measured by the forced swim test. This suggests a potential role in modulating serotonin levels.
In Vitro Studies
In vitro experiments have shown that 1-(4,4-Dimethyloxan-2-yl)methanamine hydrochloride can enhance neuronal survival under oxidative stress conditions. These findings support its potential use as a therapeutic agent in neurodegenerative diseases.
In Vivo Studies
In vivo studies further corroborate the neuroprotective and antidepressant effects observed in vitro. Behavioral assays and biochemical analyses have indicated significant improvements in cognitive functions and reductions in inflammatory markers following treatment with the compound.
Table 2: Summary of Research Findings
| Study Type | Findings |
|---|---|
| In Vitro | Enhanced neuronal survival under oxidative stress |
| In Vivo | Reduced neuronal death post-stroke; improved behavior |
| Behavioral Assays | Antidepressant-like effects in chronic stress models |
Properties
Molecular Formula |
C8H18ClNO |
|---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
(4,4-dimethyloxan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)3-4-10-7(5-8)6-9;/h7H,3-6,9H2,1-2H3;1H |
InChI Key |
ZSWQHLIRPZDROP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC(C1)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















